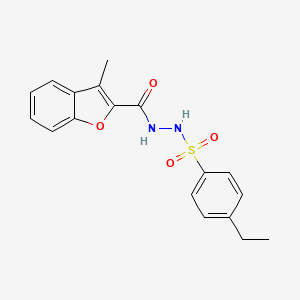
N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide, also known as compound 1, is a small molecule inhibitor that has been studied for its potential therapeutic applications. It belongs to the class of sulfonamide-based inhibitors and has been shown to target specific enzymes involved in various diseases.
作用機序
The mechanism of action of N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 involves its binding to specific enzymes and inhibiting their activity. For example, it has been shown to bind to the active site of carbonic anhydrase IX and XII, preventing the conversion of carbon dioxide to bicarbonate, which is necessary for cancer cell survival. Similarly, it has been shown to inhibit the activity of 5-lipoxygenase, which is involved in the synthesis of leukotrienes, pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 depend on the specific enzyme it targets. For example, inhibition of carbonic anhydrase IX and XII leads to a decrease in pH and an increase in intracellular acidity, which can lead to apoptosis of cancer cells. Inhibition of 5-lipoxygenase leads to a decrease in the synthesis of leukotrienes, which are involved in inflammation.
実験室実験の利点と制限
One advantage of using N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 in lab experiments is its specificity towards specific enzymes, which allows for targeted inhibition. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its low yield in the synthesis process can make it expensive to produce.
将来の方向性
There are several future directions for the study of N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1. One direction is to explore its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis, which are also associated with specific enzymes. Another direction is to improve the synthesis method to increase the yield and reduce the cost of production. Finally, further studies are needed to understand the long-term effects of N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 on biochemical and physiological processes.
Conclusion
In conclusion, N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. Its specificity towards specific enzymes and its mechanism of action make it a promising candidate for targeted therapy. However, further studies are needed to fully understand its potential and limitations.
合成法
The synthesis of N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 involves a multi-step process. The starting material is 2-bromo-3,4-dihydronaphthalene, which is reacted with sodium hydride and 4-cyanopyridine-2-sulfonyl chloride to yield the intermediate. The intermediate is then reacted with ammonia to produce the final product, N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1. The overall yield of the synthesis is around 20%.
科学的研究の応用
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit specific enzymes involved in these diseases, such as carbonic anhydrase IX and XII, which are overexpressed in cancer cells, and 5-lipoxygenase, which is involved in inflammation.
特性
IUPAC Name |
N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c17-11-12-7-8-18-16(9-12)19-22(20,21)15-6-5-13-3-1-2-4-14(13)10-15/h1-4,7-10H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNTJFBFATGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)S(=O)(=O)NC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)


![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)

![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)